Ethanone, 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenyl-
Description
Ethanone, 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- is a 1,2,4-triazole derivative characterized by a thioether linkage connecting the triazole ring to a phenyl-substituted ethanone moiety. The triazole core is substituted with an amino group at the 4-position and a phenyl group at the 5-position. This structural framework is associated with diverse pharmacological activities, including antimicrobial, anticancer, and nitric oxide donor properties, as observed in analogs . The compound’s reactivity and bioactivity are influenced by the electron-donating amino group and the hydrophobic phenyl substituents, which modulate solubility and target binding.
Properties
CAS No. |
127399-28-4 |
|---|---|
Molecular Formula |
C16H14N4OS |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C16H14N4OS/c17-20-15(13-9-5-2-6-10-13)18-19-16(20)22-11-14(21)12-7-3-1-4-8-12/h1-10H,11,17H2 |
InChI Key |
VKLDNKBLEHARNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Potassium Dithiocarbazinate Intermediate
- The synthesis begins with benzoic acid hydrazide, which is reacted with carbon disulfide in an alkaline ethanol solution to form potassium dithiocarbazinate salt. This intermediate is typically isolated by ether precipitation and drying without further purification.
- Yield: Approximately 67% with melting point around 186-188 °C.
Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- The potassium dithiocarbazinate salt is refluxed with hydrazine hydrate in water. The reaction mixture changes color (yellow to green), and hydrogen sulfide evolution is monitored until completion.
- Acidification with hydrochloric acid precipitates the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol as a white solid.
- Yield: 42-65%, melting point 198-200 °C.
- Characterization: IR spectra show N-C-S and N-N-C stretches; ^1H NMR confirms SH and NH2 protons.
Preparation of the Ethanone Thioether Derivative
Alkylation with Chloroacetic Acid or Its Esters
- The 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is reacted with chloroacetic acid or chloroacetic acid ethyl ester in the presence of a base such as triethylamine in ethanol or other suitable solvents.
- The reaction is typically refluxed for 24 hours, monitored by thin-layer chromatography (TLC).
- The product is a thioether-linked acetic acid or ester derivative, which can be isolated by extraction and evaporation.
- Yields reported are high, around 88% for the ester derivative.
Conversion to Ethanone Derivative
- The acetic acid or ester intermediate can be further modified to introduce the ethanone moiety with a phenyl substituent.
- This is achieved by condensation or substitution reactions involving appropriate phenyl ketone precursors or by direct acylation.
- The exact conditions vary but often involve reflux in ethanol or other polar solvents with acid or base catalysis.
Functionalization and Schiff Base Formation
- The amino group on the triazole ring allows for Schiff base formation by condensation with aromatic aldehydes.
- Refluxing the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative with benzaldehyde or substituted benzaldehydes in ethanol with a few drops of glacial acetic acid yields Schiff bases.
- These reactions typically proceed for 3-6 hours, followed by cooling and filtration of the precipitate.
- Yields range from 39% to 71%, with melting points and spectroscopic data confirming the structures.
Summary Table of Key Preparation Steps and Conditions
Detailed Research Findings and Notes
- The cyclization step to form the triazole-thiol nucleus is critical and requires careful control of reflux time and monitoring of hydrogen sulfide evolution to ensure completion.
- The alkylation step to introduce the ethanone moiety via chloroacetic acid derivatives is efficient and high yielding, providing a versatile intermediate for further functionalization.
- Schiff base formation is a common modification to enhance biological activity and is straightforward under mild acidic reflux conditions.
- Spectroscopic data (IR and NMR) consistently confirm the presence of characteristic functional groups such as SH, NH2, C=O, and C=N bonds, validating the synthetic steps.
- The methods have been reproduced and validated across multiple studies, confirming their reliability and scalability for laboratory synthesis.
Chemical Reactions Analysis
Ethanone, 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions typically yield thiols or thioethers.
Substitution: The amino group on the triazole ring can undergo nucleophilic substitution reactions to form a variety of derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethanone, 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- has a wide range of applications in scientific research . In chemistry, it is used as an intermediate in the synthesis of other organic compounds. In biology and medicine, it has been studied for its potential pharmacological properties, including antimicrobial and anticancer activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of Ethanone, 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- involves its interaction with specific molecular targets and pathways . The triazole ring in the compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed pharmacological effects .
Comparison with Similar Compounds
Amino vs. Alkyl/Aryl Substituents
The presence of a 4-amino group distinguishes the target compound from analogs with alkyl or aryl substituents. For example:
- 4-Methyl/ethyl derivatives: Compounds like 2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone () exhibit lower basicity than the amino analog, which may affect interactions with charged biological targets .
Aryl Groups at Position 5
- Phenyl vs. heteroaryl substituents: The target compound’s 5-phenyl group contrasts with analogs bearing pyridinyl () or quinolinyloxy () groups. Heteroaryl substituents introduce nitrogen atoms that can participate in coordination bonds, as seen in ligand-receptor interactions .
Ethanone Substituent Modifications
- Phenyl vs. fluorophenyl: Replacing the ethanone’s phenyl group with a 4-fluorophenyl () improves metabolic stability due to fluorine’s resistance to oxidative degradation .
- Bulkier substituents: Compounds like 2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone () incorporate sterically demanding groups, which may restrict conformational flexibility but enhance selectivity for specific targets .
Additional Functional Groups
- Oxime hybrids: Derivatives such as 1-phenyl-2-((4-allyl-5-aryl-4H-1,2,4-triazol-3-yl)thio)ethanone oxime () introduce oxime moieties, enabling nitric oxide release under physiological conditions .
Yields and Melting Points
| Compound Class | Yield Range | Melting Point Range | Reference ID |
|---|---|---|---|
| 4-Amino-triazole derivatives | 69–81% | 175–237°C | |
| 4-Alkyl/aryl-triazole derivatives | 75–81% | 175–200°C | |
| Oxime hybrids | Not reported | Not reported |
Antimicrobial Activity
S-Substituted triazolethiones () demonstrated moderate to strong antimicrobial activity, with 2-((4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone showing the highest efficacy (81% yield, 196–198°C melting point) .
Anticancer Activity
Compound ¹-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone () exhibited selective cytotoxicity against glioblastoma U-87 cells (IC₅₀ < 10 μM), attributed to the synergistic effects of the fluorophenyl and methoxyphenylamino groups .
Nitric Oxide Donor Potential
Triazole/oxime hybrids () released nitric oxide in vitro, suggesting utility in cardiovascular or anti-inflammatory therapies .
Structural and Computational Insights
X-ray crystallography and DFT studies () revealed that bulky substituents (e.g., cyclobutyl groups) induce torsional strain in the ethanone moiety, altering molecular conformation and binding modes .
Biological Activity
Ethanone, 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenyl-, is a complex organic compound belonging to the triazole derivative class. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. The structural features of this compound suggest that it may interact with various biological targets, which can lead to significant therapeutic applications.
Structural Characteristics
The compound features:
- A triazole ring that is known for its biological activity.
- A thioether linkage , which enhances its interaction with biological molecules.
- An amino group that may contribute to its solubility and reactivity.
This combination of structural elements positions Ethanone as a candidate for various pharmacological applications.
Antimicrobial and Antifungal Properties
Research indicates that triazole derivatives often exhibit significant activity against bacterial and fungal pathogens. Ethanone has shown promising results in preliminary studies:
- Antifungal Activity : Triazole derivatives are known to inhibit enzymes involved in fungal cell wall synthesis. This mechanism suggests that Ethanone may effectively combat various fungal infections.
- Antibacterial Activity : Similar compounds have demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. The presence of the triazole moiety is associated with enhanced antibacterial properties .
Study 1: Antimicrobial Efficacy
A study examining a series of triazole derivatives found that compounds structurally similar to Ethanone exhibited broad-spectrum antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values indicated significant potency against Candida albicans and other pathogenic bacteria. For instance, some derivatives showed MIC values as low as 0.5 μg/mL against E. coli and Staphylococcus aureus .
Study 2: Cytotoxicity Against Cancer Cells
In another investigation, derivatives related to Ethanone were tested for cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. The results indicated that certain triazole compounds exhibited IC50 values in the micromolar range, demonstrating selective toxicity towards cancer cells while sparing normal cells .
The biological activity of Ethanone may be attributed to its ability to bind to specific enzymes or receptors involved in critical biochemical pathways. Interaction studies have suggested that the compound can modulate enzyme activity, leading to altered metabolic processes in target organisms.
Comparative Analysis
| Compound Type | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| Triazole Derivatives | High (MIC ≤ 0.5 μg/mL) | Moderate (IC50 ~ 10 μM) | Enzyme inhibition |
| Ethanone | Promising | Selective against melanoma | Potential enzyme modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
